molecular formula C22H21N3O3S B11438922 3,8-bis(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3,8-bis(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11438922
M. Wt: 407.5 g/mol
InChI Key: ULSTXSHQQKSCFY-UHFFFAOYSA-N
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Description

3,8-bis(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that features a unique structure combining pyridine, thiadiazine, and carbonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-bis(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with appropriate amines and thiourea under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired heterocyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the carbonitrile group.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. This makes it a candidate for drug discovery and development.

Medicine

Medicinally, the compound and its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3,8-bis(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,8-bis(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to its unique combination of functional groups and heterocyclic structure

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

3,8-bis(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H21N3O3S/c1-27-17-7-3-15(4-8-17)19-11-21(26)25-13-24(14-29-22(25)20(19)12-23)16-5-9-18(28-2)10-6-16/h3-10,19H,11,13-14H2,1-2H3

InChI Key

ULSTXSHQQKSCFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)OC

Origin of Product

United States

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